molecular formula C3H7ClKNO4S B15113232 Potassium (3-chloro-2-hydroxypropyl)sulfamate

Potassium (3-chloro-2-hydroxypropyl)sulfamate

Cat. No.: B15113232
M. Wt: 227.71 g/mol
InChI Key: GFDNOUIPSVNHPB-UHFFFAOYSA-M
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Description

Potassium (3-chloro-2-hydroxypropyl)sulfamate (CAS 162329-12-6) is a versatile chemical building block of significant interest in scientific research. With a molecular formula of C4H9ClKNO4S and a molecular weight of 241.74 g/mol , this compound features both a reactive chloro-hydroxypropyl group and a sulfamate moiety, making it a valuable intermediate for the synthesis of more complex molecules . Its primary research application lies in organic synthesis, where it serves as a key precursor for the development of functionally substituted heterocycles and other advanced chemical structures . Furthermore, its structural similarity to other chloro-hydroxypropyl reagents, which are widely used to introduce cationic charges into biopolymers , suggests potential applications in modifying natural polymers like chitosan or starch to create materials with enhanced antimicrobial or ion-exchange properties . Researchers value this compound for exploring new synthetic pathways and developing novel materials with specific functional characteristics. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate care, as it may be harmful if swallowed and cause skin and serious eye irritation .

Properties

Molecular Formula

C3H7ClKNO4S

Molecular Weight

227.71 g/mol

IUPAC Name

potassium;N-(3-chloro-2-hydroxypropyl)sulfamate

InChI

InChI=1S/C3H8ClNO4S.K/c4-1-3(6)2-5-10(7,8)9;/h3,5-6H,1-2H2,(H,7,8,9);/q;+1/p-1

InChI Key

GFDNOUIPSVNHPB-UHFFFAOYSA-M

Canonical SMILES

C(C(CCl)O)NS(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3-chloro-2-hydroxypropyl)sulfamate typically involves the reaction of 3-chloro-2-hydroxypropylamine with sulfamic acid in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-chloro-2-hydroxypropyl)sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamates, while oxidation reactions can produce carbonyl-containing compounds .

Scientific Research Applications

Potassium (3-chloro-2-hydroxypropyl)sulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium (3-chloro-2-hydroxypropyl)sulfamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between potassium (3-chloro-2-hydroxypropyl)sulfamate and analogous compounds:

Compound Molecular Formula Functional Groups Key Properties Applications References
This compound C₃H₆ClKNO₄S (hypothetical) -SO₃NH₂, -Cl, -OH Amphiphilic; potential for self-aggregation, high water solubility (K⁺ counterion) Drug delivery systems, surfactants, ion-exchange materials
Sodium 3-chloro-2-hydroxypropyl sulfate C₃H₆ClNaO₅S -SO₄²⁻, -Cl, -OH Water-soluble (Na⁺ counterion), ionic strength modulator Surfactants, starch modification, drilling fluid additives
N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride C₆H₁₄Cl₂NO -N⁺(CH₃)₃, -Cl, -OH Cationic, high charge density Quaternizing agent for cellulose/chitosan modification, adsorption of anions
3-Chloro-2-hydroxypropyl methacrylate C₇H₁₁ClO₃ Methacrylate (-COOCH₂CH₃), -Cl, -OH Polymerizable vinyl group, hydrophobic Nanocomposites, selective adsorption of dyes
Sodium 3-chloro-2-hydroxypropanesulfonate C₃H₆ClNaO₄S -SO₃⁻, -Cl, -OH Amphoteric surfactant precursor, high solubility in polar solvents Surfactants, textile auxiliaries, corrosion inhibitors

Structural and Functional Differences

  • Sulfamate vs. Sulfate/Sulfonate : The sulfamate group (-SO₃NH₂) in the target compound distinguishes it from sulfate (-SO₄²⁻) or sulfonate (-SO₃⁻) derivatives. This group enhances hydrogen-bonding capacity and may improve biocompatibility for pharmaceutical applications compared to ionic sulfates .
  • Counterion Effects : Potassium (K⁺) vs. sodium (Na⁺) influences solubility and ionic interactions. Potassium salts generally exhibit lower solubility in water than sodium salts but may enhance thermal stability in polymers .
  • Ammonium vs. Sulfamate : Quaternary ammonium derivatives (e.g., CHMAC) are cationic and used for modifying adsorption properties of biopolymers, while sulfamate derivatives are zwitterionic or anionic, favoring different solute interactions .

Q & A

Q. How can electrodialytic methods improve potassium salt purity?

  • Answer : Electrodialysis with selective membranes (e.g., Nafion®) separates K⁺ from NH4⁺ impurities. Current density (20–30 mA/cm²) and molar ratios (K:NH4 > 3:1) optimize ion substitution efficiency .

Q. What chromatographic techniques resolve isomeric impurities?

  • Answer : Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/0.1% H3PO4) separates 2- and 3-chloro isomers. Retention time differences (~2–3 min) correlate with hydrophobicity .

Q. How to validate batch-to-batch consistency in industrial-scale synthesis?

  • Answer : Implement Process Analytical Technology (PAT) tools:
  • Near-infrared (NIR) for real-time moisture analysis.
  • X-ray diffraction (XRD) to confirm crystalline phase uniformity .

Data Interpretation

Q. Why do conflicting LogP values arise, and how should researchers address them?

  • Answer : Variations stem from measurement techniques (shake-flask vs. computational). Standardize using the OECD Guideline 117 (shake-flask with octanol/water) and validate via COSMO-RS simulations .

Q. How to model ion-clustering behavior in solution for electrochemical applications?

  • Answer : Use mass spectrometry (MS) and conductivity data to derive association constants. NIST ion-clustering models predict K⁺-sulfamate interactions, validated by Raman spectroscopy of aqueous solutions.

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